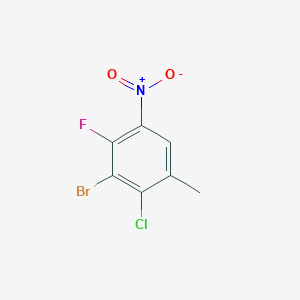
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H3BrClFNO2. It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:
Bromination: Bromine can be introduced using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine can be added using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).
Fluorination: Fluorine can be introduced using a fluorinating agent like fluorine gas (F2) or a more controlled reagent like Selectfluor.
Nitration: The nitro group can be added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, temperature, and pressure conditions are critical to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.
Major Products
Substitution: Formation of new substituted aromatic compounds.
Reduction: Formation of 3-Bromo-2-chloro-4-fluoro-5-aminotoluene.
Oxidation: Formation of 3-Bromo-2-chloro-4-fluoro-5-nitrobenzoic acid.
科学研究应用
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique substituents.
Medicine: Potential use in drug development for its ability to interact with biological targets.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene involves its interaction with molecular targets through its substituents. The nitro group can participate in electron-withdrawing interactions, while the halogens can engage in halogen bonding. These interactions can affect the compound’s reactivity and binding to biological targets, influencing pathways such as enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chloro-5-nitrotoluene
- 2-Chloro-4-fluoro-5-nitrotoluene
- 3-Bromo-5-fluoro-2-nitrotoluene
Uniqueness
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
生物活性
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is a halogenated nitrotoluene derivative that has garnered interest in various fields, including medicinal chemistry and environmental science. This compound's unique structure, characterized by the presence of bromine, chlorine, fluorine, and a nitro group, suggests potential biological activities that merit detailed examination.
Chemical Structure and Properties
The chemical formula for this compound is C7H4BrClFNO2. The presence of multiple halogens and a nitro group can influence its reactivity and interactions with biological systems.
Mechanisms of Biological Activity
The biological activity of halogenated compounds like this compound often involves several mechanisms:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit various enzymes.
- Cell Membrane Interaction : Halogen substituents can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds can lead to oxidative stress within cells, potentially inducing apoptosis in cancer cells.
Biological Activities Reported
Research indicates several biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Preliminary studies have shown that similar nitrotoluene derivatives exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves interference with cellular signaling pathways or direct DNA interaction .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of nitrotoluene derivatives, it was found that this compound showed significant cytotoxicity against human tumor cell lines. The compound was tested at varying concentrations, revealing an IC50 value indicative of its potency compared to standard chemotherapeutics .
属性
分子式 |
C7H4BrClFNO2 |
|---|---|
分子量 |
268.47 g/mol |
IUPAC 名称 |
3-bromo-2-chloro-4-fluoro-1-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,1H3 |
InChI 键 |
ZLFIDYZRFMJPJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)Br)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















